5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine
Description
Properties
IUPAC Name |
5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-7-10-9(1-2-13-10)14-11(8)15-3-5-16-6-4-15/h1-2,7,13H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRIAHMECFLXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2N)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of a morpholine ring through nucleophilic substitution reactions. The final step often involves the cyclization of the intermediate to form the desired pyrrolo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Differences
- Morpholino Substitution: The morpholino group in the target compound introduces a polar, non-aromatic ring, enhancing solubility and serving as a hydrogen bond acceptor. This contrasts with halogenated analogs (e.g., 6-bromo derivatives), which are typically used for further functionalization via cross-coupling .
- Amino Group Position: The 6-amino group is conserved across several analogs (e.g., 1H-pyrrolo[3,2-b]pyridin-6-amine), making them versatile intermediates for amide or urea formation .
- N-Methylation : The 1-methyl analog (CAS 1780534-53-3) exhibits increased metabolic stability by blocking oxidative metabolism at the pyrrole nitrogen .
Biological Activity
5-Morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings, focusing on its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core substituted with a morpholino group at the 5-position. This unique structure may contribute to its biological properties, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that compounds within the pyrrolo[3,2-b]pyridine class can inhibit various cancer cell lines. For instance, derivatives have shown cytotoxic effects against breast carcinoma cells, suggesting potential as anticancer agents .
- Kinase Inhibition : The compound has been explored as an inhibitor of specific kinases involved in cancer progression. It has been noted for its selectivity towards certain targets, which is critical for minimizing side effects in therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with protein kinases. These interactions can modulate signaling pathways involved in cell proliferation and survival. For example:
- Inhibition of AKT : The compound has been shown to bind to AKT (serine/threonine kinase), which plays a pivotal role in cellular processes such as metabolism and apoptosis .
- Binding Affinity : Molecular docking studies indicate that the compound has moderate to strong binding affinities for its targets, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
-
Cytotoxicity Against Cancer Cell Lines :
Compound Cell Line GI50 (μM) This compound MDA-MB-231 (TNBC) 6.25 Other derivatives Various Varies - Selectivity Studies :
Q & A
Basic: What are the recommended synthetic routes for 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For instance, details a method where a nitro group in a pyridine derivative is reduced to an amine in the presence of morpholine. Refluxing with morpholine in ethanol (as in ) under controlled pH (adjusted with ammonium acetate buffer, per ) facilitates substitution. To optimize yields, employ Design of Experiments (DOE) principles (), varying parameters like temperature, solvent ratios, and catalyst loading. For example, a 2³ factorial design can systematically test reaction time (8–12 hours) and temperature (70–90°C), achieving yields >70% in analogous reactions .
Advanced: How can computational chemistry predict reactivity and regioselectivity of morpholine substitution in pyrrolopyridine systems?
Answer:
Quantum mechanical methods, such as Density Functional Theory (DFT), model transition states and electron density distributions. ICReDD’s workflow () integrates computational reaction path searches with experimental validation. By calculating Fukui indices for electrophilic attack, researchers identify reactive positions in the pyrrolopyridine core. For example, morpholine’s oxygen may preferentially attack electron-deficient carbons, minimizing byproducts. This approach reduces trial-and-error synthesis by 40–60% in similar systems .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Structural Confirmation : Use ¹H/¹³C NMR (600 MHz) to resolve morpholine protons (δ 3.70–3.84 ppm) and pyrrolopyridine aromatic signals (). 2D NMR (HSQC, HMBC) verifies connectivity.
- Purity Assessment : HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeOH) detects impurities <0.5% (). LCMS (ESI) confirms molecular weight (e.g., [M+H]⁺ = 245.1) .
Advanced: How should researchers address contradictory bioactivity data in kinase inhibition assays involving this compound?
Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Validate using orthogonal methods:
Radiometric Assays : Measure ³³P-ATP incorporation ().
Fluorescence Polarization : Track competitive binding.
Kinome-wide Profiling : Identify off-target effects (e.g., Eurofins KinaseProfiler).
Statistical analysis (ANOVA with Tukey’s post-hoc test) determines significance. Surface plasmon resonance (SPR) confirms direct binding kinetics (KD < 100 nM in optimized cases) .
Basic: What stability considerations are critical for storing this compound, and how should degradation be monitored?
Answer:
- Storage : Store at -20°C under argon in amber vials ( ). Avoid moisture (RH < 30%) and light.
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to detect hydrolysis byproducts (e.g., morpholine cleavage). TLC (silica, ethyl acetate/hexane 1:1) tracks decomposition .
Advanced: What strategies elucidate metabolic pathways in preclinical models?
Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for in vivo tracking ( ).
- Metabolite Identification : LC-HRMS/MS (Q-TOF) identifies phase I (oxidation) and phase II (glucuronidation) metabolites.
- In Vitro Studies : Incubate with liver microsomes (human/rat) and recombinant CYPs (e.g., CYP3A4). Focus on morpholine ring oxidation (major pathway) and pyrrole N-dealkylation .
Basic: How can purification be optimized when polar byproducts persist?
Answer:
- Column Chromatography : Use silica gel with DCM/MeOH (10:1 → 5:1 gradient).
- Crystallization : Recrystallize from ethanol (95%) after solvent removal ().
- Preparative HPLC : Employ a C8 column with 0.1% TFA in water/acetonitrile. Purity >98% is achievable with these methods .
Advanced: How do steric/electronic effects of the morpholine group influence binding affinity?
Answer:
- Molecular Docking : AutoDock Vina predicts morpholine’s oxygen forms H-bonds with kinase hinge regions (e.g., EGFR, IC₅₀ = 50 nM).
- SAR Studies : Compare with piperidine (less polar) and thiomorpholine (more lipophilic) analogs.
- X-ray Crystallography : Co-crystal structures reveal optimal positioning (e.g., van der Waals contacts with hydrophobic pockets). Morpholine’s electron-rich oxygen enhances binding by 3–5-fold in kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
